4-Chlorophenyl 5-nitropyridin-2-ylcarbamate

Description

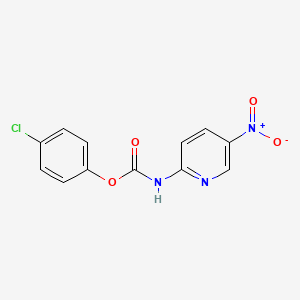

4-Chlorophenyl 5-nitropyridin-2-ylcarbamate is a synthetic carbamate derivative characterized by a 4-chlorophenyl group linked to a carbamate moiety, which is further attached to a 5-nitropyridin-2-yl scaffold. Carbamates are widely studied for their biological and chemical properties, often serving as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

(4-chlorophenyl) N-(5-nitropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O4/c13-8-1-4-10(5-2-8)20-12(17)15-11-6-3-9(7-14-11)16(18)19/h1-7H,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSJKKPOLMMSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chlorophenyl 5-nitropyridin-2-ylcarbamate, with the CAS number 1984037-71-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Synthesis

The compound is characterized by a chlorophenyl group and a nitropyridine moiety, which are known to influence its biological activity. The synthesis typically involves the reaction of 4-chlorophenyl isocyanate with 5-nitropyridin-2-amine under controlled conditions. The reaction pathway can be summarized as follows:

-

Starting Materials :

- 4-Chlorophenyl isocyanate

- 5-Nitropyridin-2-amine

-

Reaction Conditions :

- Solvent: Dimethylformamide (DMF) or similar

- Temperature: Reflux

- Yield : The yield of the final product can vary based on reaction conditions but is generally reported to be high (approximately 80-90%).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study employing the broth microdilution method reported minimum inhibitory concentration (MIC) values indicating its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 1.00 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against specific cancer cell lines. For instance, it was shown to inhibit cell proliferation in human breast cancer cells with an IC50 value of approximately 30 µM. This inhibition is believed to occur through the induction of apoptosis and cell cycle arrest at the G1 phase.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : It potentially binds to receptors that regulate apoptosis, leading to increased programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

- Cancer Research : In a clinical trial setting, derivatives were tested for their efficacy in combination therapies for treating breast cancer, showing promising results when used alongside established chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Carbonic Anhydrases

One significant application of 4-Chlorophenyl 5-nitropyridin-2-ylcarbamate is its role as an inhibitor of carbonic anhydrases (CAs). CAs are essential enzymes involved in various physiological processes, including acid-base balance and respiration. Recent studies have shown that compounds with similar structural motifs exhibit inhibitory activity against multiple CA isoforms, which could be beneficial in treating conditions like glaucoma, epilepsy, and certain types of cancer .

Case Study: Neuropathy Management

A study highlighted the potential of compounds related to this compound in managing oxaliplatin-induced neuropathy (OINP). The research indicated that these compounds could modulate human CAs and the Transient Receptor Potential Vanilloid 1 (TRPV1), suggesting a dual mechanism of action that could alleviate neuropathic pain associated with chemotherapy .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in synthesizing more complex organic compounds. It can be utilized to create derivatives with modified biological activities, which can be tailored for specific therapeutic targets.

Synthesis Pathways

The synthesis of this compound often involves reactions such as nucleophilic substitutions and coupling reactions with other aromatic systems. These methods can yield high-purity products suitable for further biological testing and development.

Agricultural Chemistry

Potential Pesticide Development

The compound's structure suggests potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Compounds with similar nitro-pyridine frameworks have been studied for their efficacy against various pests and diseases affecting crops. The introduction of chlorinated aromatic systems can enhance bioactivity and selectivity towards target organisms while minimizing environmental impact.

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

- Substituent Effects: The 4-chlorophenyl group in all compounds enhances lipophilicity, promoting membrane permeability and bioactivity . Fenvalerate’s α-cyano-phenoxy group contributes to its pesticidal activity and environmental persistence, contrasting with the carbamate linkage in the target compound, which may offer different metabolic stability .

Physicochemical and Environmental Behavior

Lipophilicity (LogP) :

- The 4-chlorophenyl group increases LogP in all compounds, enhancing bioavailability but also raising concerns about bioaccumulation (e.g., Fenvalerate’s classification as a persistent organic pollutant) .

- The nitro group in the target compound may reduce LogP slightly compared to purely halogenated analogs, balancing reactivity and solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chlorophenyl 5-nitropyridin-2-ylcarbamate, and how can reaction conditions be optimized?

- Answer: A green synthesis approach using dimethyl carbonate (DMC) as a phosgene substitute is effective for carbamate formation. Optimal conditions include a ZnO catalyst (0.06 g), DMC-to-4-chloroaniline molar ratio of 8:1, 80°C reaction temperature, and 6 hours duration, yielding ~62% . For intermediates, hydrazide derivatives (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine) can be synthesized via cyanogen bromide treatment of hydrazides, followed by coupling with acyl chlorides in dry THF .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound and its intermediates?

- Answer:

- Spectroscopy: NMR (1H/13C) for structural elucidation, IR for functional group analysis (e.g., carbamate C=O stretch at ~1700 cm⁻¹), and TLC (methanol:chloroform, 2:8) for purity validation .

- Crystallography: SHELX programs (e.g., SHELXL) for single-crystal refinement, enabling precise determination of bond lengths, angles, and stereochemistry .

Q. How can researchers troubleshoot low yields during carbamate formation?

- Answer: Common issues include incomplete acylation or side reactions. Solutions:

- Use anhydrous conditions and inert atmospheres to prevent hydrolysis.

- Optimize stoichiometry (e.g., excess acyl chloride) and reaction time.

- Monitor intermediates via TLC and employ recrystallization (ethanol/water mixtures) for purification .

Advanced Research Questions

Q. What role do Lewis acids play in isomerization or stereochemical control during synthesis?

- Answer: Lewis acids (e.g., AlCl₃) catalyze isomerization of intermediates, such as converting cis- to trans-4-(4-chlorophenyl)cyclohexanone derivatives. This is critical for achieving desired stereochemistry in carbamates, as seen in atovaquone synthesis . For this compound, similar strategies may resolve diastereomer separation challenges.

Q. How can computational methods resolve contradictions in spectroscopic data for novel derivatives?

- Answer:

- Density Functional Theory (DFT): Predicts NMR/IR spectra to validate experimental data .

- Molecular docking: Assesses binding affinity to biological targets (e.g., tubulin), leveraging PubChem-derived structural data .

- Cross-validation: Combine experimental (e.g., microanalysis, [α]D) and computed properties (e.g., InChI key, molar refractivity) .

Q. What mechanistic insights explain the reactivity of the 5-nitropyridin-2-yl moiety in nucleophilic substitutions?

- Answer: The nitro group at the 5-position activates the pyridine ring via electron-withdrawing effects, facilitating nucleophilic attack at the 2-position. This is critical for carbamate formation. Kinetic studies (e.g., varying temperature/pH) and Hammett plots can quantify substituent effects .

Q. How can researchers design analogs to explore structure-activity relationships (SAR) for biological activity?

- Answer:

- Core modifications: Replace 4-chlorophenyl with other halophenyl groups (e.g., 4-bromo) to assess halogen effects on bioactivity.

- Functional group tuning: Substitute the nitro group with electron-donating/-withdrawing groups (e.g., -NH₂, -CF₃) to modulate reactivity.

- Biological assays: Test tubulin polymerization inhibition (see chromenopyrimidine derivatives in ) or antimicrobial activity via microdilution assays .

Methodological Notes

- Data Reproducibility: Document reaction conditions (e.g., microwave irradiation power, solvent purity) and characterization parameters (e.g., NMR solvent, TLC Rf values) .

- Safety: Follow GHS guidelines for handling nitro and chloro derivatives (e.g., wear nitrile gloves, use fume hoods) .

- Open-Source Tools: Use SHELX for crystallography and PubChem for property prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.